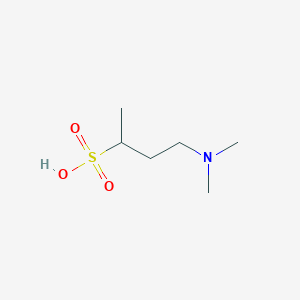

4-(Dimethylamino)butane-2-sulfonic acid

Description

4-(Dimethylamino)butane-2-sulfonic acid (C₆H₁₅NO₃S, MW 181.25 g/mol) is an aliphatic sulfonic acid derivative featuring a dimethylamino group at the 4-position and a sulfonic acid group at the 2-position of a butane backbone. Its structure combines strong acidity from the sulfonic acid group (pKa ~1–2) with moderate basicity from the tertiary amine, making it water-soluble and reactive in both aqueous and organic media.

Properties

CAS No. |

906073-12-9 |

|---|---|

Molecular Formula |

C6H15NO3S |

Molecular Weight |

181.26 g/mol |

IUPAC Name |

4-(dimethylamino)butane-2-sulfonic acid |

InChI |

InChI=1S/C6H15NO3S/c1-6(11(8,9)10)4-5-7(2)3/h6H,4-5H2,1-3H3,(H,8,9,10) |

InChI Key |

WINBLTHHMBUHOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN(C)C)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Varied Alkylamino Groups

- 4-(Octylamino)butane-2-sulfonic Acid (C₁₂H₂₇NO₃S, MW 265.41 g/mol, CAS 906073-08-3): This compound replaces the dimethylamino group with a longer octylamino chain. The increased hydrophobicity reduces water solubility compared to the target compound, making it more suitable for surfactant applications .

| Property | 4-(Dimethylamino)butane-2-sulfonic Acid | 4-(Octylamino)butane-2-sulfonic Acid |

|---|---|---|

| Solubility | High in water | Moderate in water, better in organics |

| Applications | Catalysis, buffer systems | Detergents, emulsifiers |

Aromatic Sulfonic Acids with Dimethylamino Groups

- p-(Dimethylamino)benzoic Acid (C₉H₁₁NO₂, MW 165.18 g/mol, CAS 619-84-1): Features a dimethylamino group on an aromatic ring and a carboxylic acid. The carboxylic acid (pKa ~4.5–5) is less acidic than the sulfonic acid in the target compound, limiting its use in strongly acidic environments. Applications include organic synthesis intermediates and dye precursors .

- Sodium 4-(Dimethylamino)azobenzene-4'-sulfonate (Tropaeolin D): An aromatic sulfonate with an azo chromophore. Unlike the aliphatic target compound, this dye is used as a pH indicator due to its color-changing properties .

| Property | 4-(Dimethylamino)butane-2-sulfonic Acid | p-(Dimethylamino)benzoic Acid | Sodium 4-(Dimethylamino)azobenzene-4'-sulfonate |

|---|---|---|---|

| Acidity (pKa) | ~1–2 (sulfonic acid) | ~4.5–5 (carboxylic acid) | ~1–2 (sulfonic acid) |

| Key Applications | Catalysis, surfactants | Organic synthesis, dyes | pH indicators, dyes |

Sulfonic Acid Derivatives in Catalysis

- PEG-OSO₃H (Polymer-supported sulfonic acid): A recyclable catalyst used in Ritter and Knoevenagel reactions. Unlike the small-molecule target compound, PEG-OSO₃H’s polymeric structure enables easy separation from reaction mixtures but may exhibit lower activity due to diffusion limitations .

Camphorsulfonic Acid (CSA, C₁₀H₁₆O₄S, MW 232.29 g/mol):

A chiral sulfonic acid widely used in asymmetric synthesis. The rigid camphor backbone provides stereochemical control, a feature absent in the flexible aliphatic target compound .

| Property | 4-(Dimethylamino)butane-2-sulfonic Acid | PEG-OSO₃H | Camphorsulfonic Acid |

|---|---|---|---|

| Structure | Small molecule | Polymer-supported | Chiral small molecule |

| Catalytic Advantages | High acidity, solubility | Recyclability | Stereoselectivity |

Amino Acid Derivatives with Sulfur-Containing Groups

- Methionine (C₅H₁₁NO₂S, MW 149.21 g/mol): A sulfur-containing amino acid with a thioether group. Unlike the sulfonic acid in the target compound, methionine’s thioether participates in methylation reactions and antioxidant pathways .

- 2-(Benzoylamino)-4-(methylsulfonyl)butanoic Acid (C₁₂H₁₅NO₅S, MW 285.32 g/mol): Contains a sulfonyl group and benzoylamino substituent. The sulfonyl group (pKa ~1–2) mimics the acidity of the target’s sulfonic acid but introduces steric hindrance, affecting substrate binding in enzymatic systems .

| Property | 4-(Dimethylamino)butane-2-sulfonic Acid | Methionine | 2-(Benzoylamino)-4-(methylsulfonyl)butanoic Acid |

|---|---|---|---|

| Functional Groups | Sulfonic acid, dimethylamino | Thioether, amino | Sulfonyl, benzoylamino |

| Biological Role | Limited | Essential amino acid | Enzyme inhibition, drug design |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.